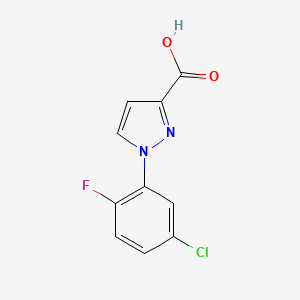
Adamantane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane-2-sulfonamide is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The sulfonamide group attached to the adamantane core imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-sulfonamide typically involves the sulfonylation of adamantane derivatives. One common method is the reaction of adamantane with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Non-polar solvents like dichloromethane
Catalysts: Acid catalysts such as sulfuric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification steps: Including recrystallization and chromatography to ensure high purity
Análisis De Reacciones Químicas
Types of Reactions: Adamantane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate
Reduction: Employing reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halides in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Formation of sulfonic acids
Reduction: Formation of amines
Substitution: Formation of substituted adamantane derivatives
Aplicaciones Científicas De Investigación
Adamantane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules
Biology: Studied for its potential as an enzyme inhibitor
Medicine: Investigated for its antiviral and antibacterial properties
Industry: Utilized in the development of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of adamantane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparación Con Compuestos Similares
- Adamantane-1-sulfonamide
- Adamantane-3-sulfonamide
- Memantine
Comparison: Adamantane-2-sulfonamide is unique due to the position of the sulfonamide group, which influences its reactivity and interaction with other molecules. Compared to adamantane-1-sulfonamide and adamantane-3-sulfonamide, it may exhibit different biological activities and chemical properties. Memantine, another adamantane derivative, is primarily used in the treatment of neurodegenerative diseases, highlighting the diverse applications of adamantane derivatives.
Propiedades
Fórmula molecular |
C10H17NO2S |
|---|---|
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
adamantane-2-sulfonamide |
InChI |
InChI=1S/C10H17NO2S/c11-14(12,13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,11,12,13) |
Clave InChI |
DWFKLHJPOJFDSB-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


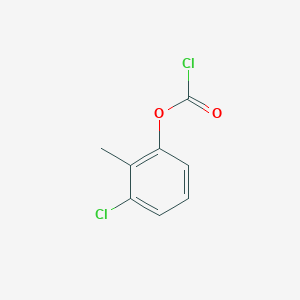

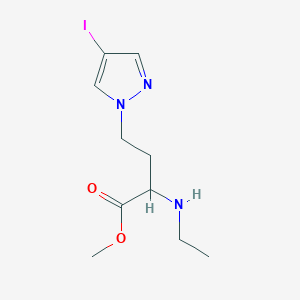
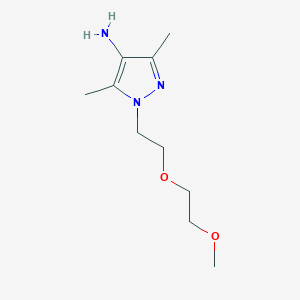
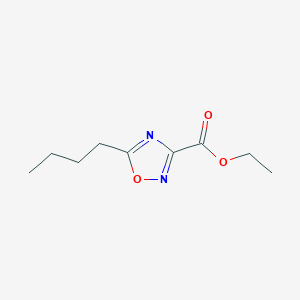

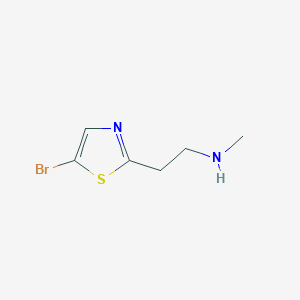
![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)



